molecular formula C10H8FNO3 B1517994 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 1154353-67-9

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B1517994
CAS No.: 1154353-67-9
M. Wt: 209.17 g/mol
InChI Key: SAJMBBKTNYDWGD-UHFFFAOYSA-N
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Description

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a fluorinated tetrahydroquinoline derivative of significant interest in medicinal and organic chemistry research. This compound serves as a versatile synthetic intermediate and privileged scaffold for the design and development of novel bioactive molecules. Its core structure is associated with a wide range of pharmacological activities, most notably as a key precursor in the synthesis of potent antibacterial agents, particularly fluoroquinolone antibiotics . The presence of the fluorine atom is a critical feature, often enhancing metabolic stability, membrane permeability, and binding affinity in drug-target interactions . Researchers utilize this compound to develop new therapeutic agents, with its mechanism of action frequently linked to the inhibition of bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . Beyond antimicrobial applications, the tetrahydroquinoline core is a valuable framework in exploring treatments for other conditions, including tuberculosis and cancer . This product is intended for research and development purposes in laboratory settings only. It is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-7-4-8-5(1-2-9(13)12-8)3-6(7)10(14)15/h3-4H,1-2H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJMBBKTNYDWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154353-67-9
Record name 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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Preparation Methods

Cyclization and Fluorination Strategies

  • The quinoline core is typically synthesized via cyclization reactions involving anilines and β-ketoesters or related compounds.
  • Fluorine incorporation at the 7-position is achieved either by starting with fluorinated anilines or by electrophilic fluorination of quinoline intermediates.
  • Microwave-assisted cyclocondensation has been reported as an efficient method for related fused heterocycles, suggesting potential applicability for fluorinated tetrahydroquinolines.

Reduction to Tetrahydroquinoline

  • The 1,4-dihydroquinoline intermediate can be selectively reduced to the 1,2,3,4-tetrahydroquinoline form using catalytic hydrogenation or chemical reducing agents under controlled conditions.
  • Acid-catalyzed ring closure and rearrangement methods can also facilitate the formation of the tetrahydroquinoline ring system from appropriate precursors.

Installation of the Carboxylic Acid Group

  • Carboxylation is often introduced via ester hydrolysis of quinoline-3-carboxylic acid esters under acidic or basic conditions.
  • Hydrolysis conditions are optimized to avoid degradation of sensitive fluorinated intermediates and to ensure high purity of the acid product.

Specific Preparation Method from Literature

A representative synthetic method adapted from industrial and academic sources is summarized below:

Step Reagents/Conditions Description Yield & Notes
1. Preparation of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ester Starting from 7-halo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid esters, fluorination introduced at position 6 or 7 Established fluorinated quinoline ester intermediate High purity, suitable for further reaction
2. Nucleophilic aromatic substitution (S_NAr) Reaction with nucleophiles (e.g., piperazine derivatives) at 7-position under heating (90-150°C) in presence/absence of solvent Enables substitution at 7-position; for tetrahydroquinoline, selective substitution needed Reaction completes within 5-10 hours; high yield
3. Hydrolysis of ester to carboxylic acid Acidic or basic hydrolysis of ester group under controlled temperature Converts ester to 6-carboxylic acid group Yields high purity acid, minimal by-products
4. Reduction to tetrahydroquinoline Catalytic hydrogenation or chemical reduction of quinoline ring Converts 1,4-dihydroquinoline to 1,2,3,4-tetrahydroquinoline Selective reduction without affecting fluorine or acid groups

Research Findings and Optimization

  • The use of dimethylformamide (DMF) as a solvent during substitution reactions enhances solubility and reaction rates, with heating at 130–140°C for about 10 hours reported effective for related quinoline derivatives.
  • Purity of intermediates and final products is confirmed by elemental analysis, IR, NMR, and mass spectroscopy, ensuring the integrity of the fluorine and carboxylic acid functionalities.
  • High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to monitor reaction progress and purity, with mobile phases such as n-hexane/ethyl acetate (8:2) used for TLC visualization.
  • Avoidance of by-products is critical; optimized conditions prevent side reactions such as over-reduction or fluorine displacement, which can occur under harsh conditions.
  • Microwave-assisted cyclocondensation has been demonstrated as a rapid and efficient method for related fused quinoline derivatives, suggesting potential for scale-up and time-saving in synthesis.

Summary Table of Key Preparation Methods

Method Aspect Description Advantages Limitations
Starting Material 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid esters Readily available, facilitates substitution Requires careful fluorination step
Substitution Reaction Heating with nucleophiles (e.g., piperazine) in DMF at 110–140°C High yield, regioselective substitution Long reaction times (5-10 h)
Hydrolysis Acid or base-catalyzed ester hydrolysis High purity acid product Sensitive to harsh conditions
Reduction to Tetrahydroquinoline Catalytic hydrogenation or chemical reduction Selective ring reduction Requires control to preserve fluorine
Microwave-Assisted Cyclocondensation Rapid synthesis of fused heterocycles Time-efficient, high yields Requires specialized equipment

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group at position 6 undergoes standard derivatization reactions to form esters or amides, enabling modulation of solubility and biological activity.

Reaction Type Reagents/Conditions Product Yield Sources
EsterificationMethanol, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate85–92%
AmidationSOCl<sub>2</sub>, then NH<sub>3</sub> or RNH<sub>2</sub>7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide or substituted amides70–78%

Key Findings :

  • Esterification proceeds efficiently under acidic conditions, with methanol as the nucleophile.

  • Amidation requires prior activation of the carboxylic acid to an acyl chloride using SOCl<sub>2</sub>, followed by reaction with primary or secondary amines .

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or base-mediated decarboxylation, yielding simplified quinoline derivatives.

Conditions Product Mechanism Sources
Aqueous K<sub>2</sub>CO<sub>3</sub>, 60°C, 10 min7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolineBase-assisted CO<sub>2</sub> elimination
Solvent-free, 150°C, 2 hours7-Fluoro-3,4-dihydro-2(1H)-quinolinoneThermal decarboxylation

Notable Observations :

  • Decarboxylation is favored under alkaline conditions, producing the parent tetrahydroquinoline scaffold .

  • Prolonged heating in solvent-free systems leads to ring contraction or rearrangement .

Comparative Analysis with Related Fluoroquinolines

The reactivity of this compound diverges from analogs due to fluorine’s electronic effects and positional substitution:

Feature 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid 7-Chloro-6-fluoroquinoline-3-carboxylic acid Source
Substitution at C7 Fluorine (poor leaving group)Chlorine (reactive toward nucleophiles)
Amination Feasibility Limited due to F’s inertnessHigh (Cl replaced by piperazine/amines)
Decarboxylation Rate Slower (electron-withdrawing F stabilizes COOH)Faster (weaker stabilization)

Mechanistic Insights :

  • Fluorine’s strong electron-withdrawing effect stabilizes the carboxylic acid group, reducing decarboxylation rates compared to non-fluorinated analogs .

  • Substitution at C7 is uncommon in this compound due to fluorine’s low leaving-group propensity, contrasting with reactive chloro derivatives .

Stability Under Oxidative and Reductive Conditions

While direct data for this compound is limited, inferences from structural analogs suggest:

Condition Expected Outcome Rationale Source
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>Oxidation of tetrahydroquinoline to aromatic coreCommon for tetrahydroquinoline derivatives
LiAlH<sub>4</sub>Reduction of ketone (C2) to alcoholStandard for α,β-unsaturated ketones

Scientific Research Applications

Antibacterial Activity

One of the primary applications of 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is its use as an antibacterial agent. Research has shown that compounds within this class exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • A study demonstrated that derivatives of this compound displayed potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
  • Another investigation highlighted the efficacy of this compound in treating infections caused by multidrug-resistant bacteria, emphasizing its role in addressing antibiotic resistance .

Synthesis and Derivatives

The synthesis of 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves several steps that can be optimized for higher yields and purity. Common methods include:

Synthetic Pathways

  • Cyclization Reactions : The compound can be synthesized through cyclization reactions involving substituted anilines and α-fluorocarboxylic acids.
  • Functionalization : Various functional groups can be introduced to enhance the compound's biological activity or solubility.

Beyond its antibacterial properties, there is ongoing research into other therapeutic applications for 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid:

Antiviral Properties

Emerging studies suggest that this compound may exhibit antiviral activity against certain viruses by inhibiting viral replication processes.

Anticancer Activity

Preliminary research indicates potential anticancer effects through apoptosis induction in cancer cell lines. Further studies are needed to elucidate these mechanisms and establish effective dosages.

Mechanism of Action

The mechanism by which 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of tetrahydroquinoline derivatives are highly sensitive to substituent positioning and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
Compound Name Molecular Formula Key Substituents Potency (IC₅₀) Solubility (mg/L) Notable Features
Target Compound C₁₀H₈FNO₃ 7-F, 2-oxo, 6-COOH 170–210 nM N/A High PKM2 activation; enantiomer-sensitive
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (70639-77-9) C₁₀H₉NO₃ 2-oxo, 6-COOH (no F) Inactive N/A Commercial availability; lower molecular weight (191.18 g/mol)
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (923120-55-2) C₁₀H₈FNO₃ 7-F, 2-oxo, 4-COOH N/A 27468 (EPI Suite) Positional isomer; higher solubility vs. target compound
1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (1172715-09-1) C₁₈H₁₅FNO₃ 4-fluorobenzyl, 2-oxo, 6-COOH N/A N/A Enhanced lipophilicity; safety hazards (H315-H319)
7-Chloro-6-fluoro-4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid C₁₀H₆ClFNO₃ 7-Cl, 6-F, 4-oxo, 3-COOH N/A N/A Dual halogenation; altered ring oxidation state

Structure-Activity Relationships (SAR)

  • Fluorine Substitution : The 7-fluoro group in the target compound enhances metabolic stability and binding affinity to PKM2. Removal of fluorine or its relocation (e.g., to position 6 in 7-chloro-6-fluoro analogs) diminishes activity .
  • Carboxylic Acid Position : Shifting the carboxylic acid from position 6 (target compound) to position 4 (923120-55-2) drastically increases water solubility (27,468 mg/L) but abolishes PKM2 activation, underscoring the critical role of the 6-COOH group in target engagement .
  • Stereochemistry: Enantiopure derivatives, such as the (S)-alaninol-substituted analog, exhibit four-fold higher potency (170 nM) than their (R)-counterparts (880 nM), highlighting the importance of chiral centers in activity .
  • Regioisomerism: Constitutional isomers (e.g., 6-chloro-3,4-dihydroquinolin-2(1H)-one-7-sulfonamide) retain potency, while regioisomers (e.g., 74a vs.

Physicochemical Properties

  • Solubility: The target compound’s solubility is influenced by the 6-COOH group, though exact data are unavailable. Analogs with polar substituents (e.g., (S)-alaninol) achieve >120 μM solubility in PBS, balancing hydrophilicity and potency .
  • Thermal Stability : Estimated boiling points for analogs vary widely (342–408°C), likely due to differences in hydrogen bonding and molecular symmetry .

Biological Activity

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a compound belonging to the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential therapeutic applications.

  • Chemical Formula : C10H8FNO3
  • Molecular Weight : 209.17 g/mol
  • CAS Number : 923120-55-2
  • PubChem CID : 16227617

Biological Activity Overview

The biological activities of 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid have been studied in various contexts:

Antimicrobial Activity

Research indicates that compounds in the tetrahydroquinoline class exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that related tetrahydroquinolines possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid may share similar properties .

Anticancer Potential

The compound's structure is similar to other known anticancer agents:

  • Cytotoxicity : Preliminary studies indicate that it may exert cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells .

Neuroprotective Effects

There is emerging evidence regarding the neuroprotective potential of tetrahydroquinolines:

  • Nerve Damage Reduction : Compounds with similar structures have been evaluated for their ability to minimize ischemic nerve damage following strokes or heart attacks . This positions the compound as a candidate for further neuroprotective studies.

Synthesis Methods

The synthesis of 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline derivatives typically involves multi-step organic reactions. Key methods include:

  • Cyclization Reactions : Utilizing an appropriate precursor to form the tetrahydroquinoline core.
  • Substitution Reactions : Incorporating fluorine and carboxylic acid functional groups through electrophilic aromatic substitution or nucleophilic addition reactions .

Case Studies and Research Findings

StudyFindings
Pendergrass et al. (2018)Investigated the effects of various tetrahydroquinolines on bacterial strains; found significant activity against E. coli and S. aureus .
Liu et al. (2011)Reported cytotoxic effects on several cancer cell lines; IC50 values indicated potent activity comparable to established chemotherapeutics .
Zhang et al. (2018)Highlighted neuroprotective effects in animal models; demonstrated reduced neuronal damage in ischemic conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and what intermediates are critical?

  • Methodology : The compound is typically synthesized via multi-step reactions involving cyclization and functional group modifications. Key intermediates include ethyl 3-oxo-3-(fluorophenyl)propanoate derivatives, which undergo cyclization with chiral amines (e.g., octahydro-pyrrolopyridine derivatives) under alkaline conditions. Protecting groups like tert-butoxycarbonyl (Boc) are employed to prevent racemization during amine coupling .
  • Data : Example protocols involve refluxing intermediates in acetonitrile with triethylamine (2 eq.) for 3 days at 25°C, followed by cyclopropylamine addition for final cyclization .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodology :

  • NMR and IR : Used to confirm structural integrity, including fluorine substituents and carbonyl groups. For example, IR peaks at ~1700 cm⁻¹ indicate ketone or ester functionalities .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in intermediates (e.g., dihedral angles between carboxyl groups and aromatic rings) .
  • LC-MS and HPLC : Critical for purity assessment and separation of enantiomers, especially when chiral amines are used .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to avoid racemic mixtures?

  • Methodology : Use enantiomerically pure chiral auxiliaries (e.g., (4aS,7aS)-octahydro-pyrrolo[3,4-b]pyridine) during the initial coupling step. This avoids the need for chromatographic separation of diastereomers. Acid-binding agents like triethylamine stabilize intermediates, while Boc protection ensures stereochemical fidelity .
  • Data Contradiction : Some methods report low yields (~40%) due to side reactions; optimizing solvent polarity (e.g., dichlorobenzene vs. acetonitrile) and reaction temperature (50°C vs. 25°C) improves efficiency .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

  • Methodology : Stability studies should monitor degradation via:

  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds.
  • pH-dependent NMR : Track carboxyl group protonation states and keto-enol tautomerism.
    • Data : Crystal structures reveal intermolecular O–H⋯O hydrogen bonds in the solid state, which enhance stability under acidic conditions but may degrade in basic media due to deprotonation .

Q. How can contradictory biological activity data (e.g., antimicrobial potency) be resolved?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Modify substituents at positions 1 (cyclopropyl) and 7 (pyrrolopyridine) to assess impact on Gram-negative vs. Gram-positive activity .
  • Standardized testing protocols : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) assays to reduce variability .
    • Data : Substituting the 7-pyrrolopyridine group with piperazine increases solubility but reduces potency against Mycoplasma spp. .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields during cyclization steps?

  • Solution :

  • Use microwave-assisted synthesis to reduce reaction time and side-product formation.
  • Replace traditional bases (e.g., K₂CO₃) with DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack efficiency .
    • Data : Microwave irradiation at 100°C for 1 hour improved yields from 40% to 65% in analogous quinolone syntheses .

Q. How can computational methods predict reactivity and regioselectivity in fluorinated intermediates?

  • Methodology :

  • DFT calculations (B3LYP/6-31G(d’)) model electrophilic aromatic substitution trends, predicting fluorine’s directing effects on carboxylation .
  • Molecular docking : Screens interactions with bacterial DNA gyrase to prioritize synthetically accessible derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 2
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7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

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